molecular formula C17H14ClN3O4S B14803780 (2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B14803780
M. Wt: 391.8 g/mol
InChI Key: WXXUHTZKWFZTLX-RUDMXATFSA-N
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Description

(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-nitrophenyl group, a methoxyphenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is scaled up from laboratory methods, with adjustments to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamothioyl derivatives and compounds with chloro-nitrophenyl or methoxyphenyl groups. Examples include:

  • (2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-hydroxyphenyl)prop-2-enamide
  • (2E)-N-[(4-bromo-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN3O4S

Molecular Weight

391.8 g/mol

IUPAC Name

(E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H14ClN3O4S/c1-25-13-6-2-11(3-7-13)4-9-16(22)20-17(26)19-12-5-8-14(18)15(10-12)21(23)24/h2-10H,1H3,(H2,19,20,22,26)/b9-4+

InChI Key

WXXUHTZKWFZTLX-RUDMXATFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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